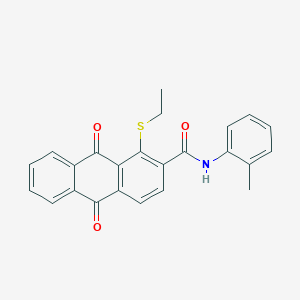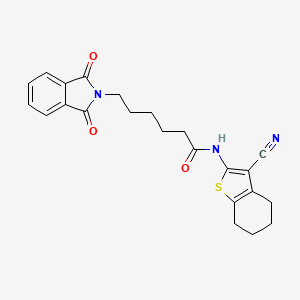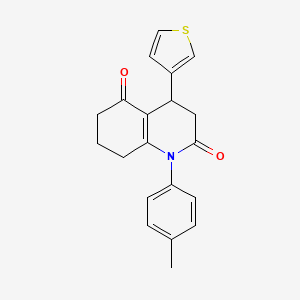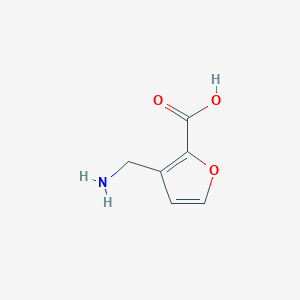![molecular formula C24H20ClN3O4S B11504188 4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11504188.png)
4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with 4-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine
- 4-(4-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
- 4-(4-Chlorophenyl)-3-cyano-1,4-dihydropyridine
Uniqueness
4-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C24H20ClN3O4S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[[2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H20ClN3O4S/c1-13-21(14(2)29)22(15-3-7-17(25)8-4-15)19(11-26)23(27-13)33-12-20(30)28-18-9-5-16(6-10-18)24(31)32/h3-10,22,27H,12H2,1-2H3,(H,28,30)(H,31,32) |
InChI Key |
SSIPTWXISYGKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=C(C=C3)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11504106.png)

![2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11504110.png)

![9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11504148.png)
![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)nicotinamide](/img/structure/B11504149.png)
![2-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B11504152.png)
![6-(4-fluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11504163.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11504164.png)

![2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11504174.png)
![4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B11504176.png)
![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate](/img/structure/B11504180.png)

